Welcome to the BenchChem Online Store!
molecular formula C9H11ClO2 B8587638 alpha-Chloromethyl-2-methoxybenzylalcohol

alpha-Chloromethyl-2-methoxybenzylalcohol

Cat. No. B8587638
M. Wt: 186.63 g/mol
InChI Key: IVQDEIRUOFEMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04131686

Procedure details

4.55 g of 2-methoxy-α-chloroacetophenone are dissolved in 70 ml of dioxane, and 30 ml of water are added thereto. 1.5 g of sodium borohydride are added gradually to the solution at 10° to 20° C. Then, the mixture is stirred at room temperature for 3 hours. The reaction mixture is poured into ice-water. The aqueous mixture is extracted with benzene. Then, the extract is dried and evaporated to remove solvent. 3.7 g of α-chloromethyl-2-methoxybenzylalcohol are obtained as a crude oil.
Name
2-methoxy-α-chloroacetophenone
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[CH:3]([Cl:12])[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].O.[BH4-].[Na+].[O:16]1CCOC[CH2:17]1>>[Cl:12][CH2:3][CH:4]([OH:5])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[O:16][CH3:17] |f:2.3|

Inputs

Step One
Name
2-methoxy-α-chloroacetophenone
Quantity
4.55 g
Type
reactant
Smiles
COC(C(=O)C1=CC=CC=C1)Cl
Name
Quantity
70 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with benzene
CUSTOM
Type
CUSTOM
Details
Then, the extract is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC(C1=C(C=CC=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.